Cas no 1807939-69-0 (Cyclopentaneacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1R,2S)-rel-)
![Cyclopentaneacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1R,2S)-rel- structure](https://www.kuujia.com/scimg/cas/1807939-69-0x500.png)
Cyclopentaneacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1R,2S)-rel- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentaneacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1R,2S)-rel-
-
- MDL: MFCD22397097
- Inchi: 1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
- InChI Key: LUDNITDSPWSZOI-BDAKNGLRSA-N
- SMILES: [C@H]1(CC(O)=O)CCC[C@@H]1NC(OC(C)(C)C)=O
Cyclopentaneacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1R,2S)-rel- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264498-5.0g |
rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid |
1807939-69-0 | 95% | 5g |
$2650.0 | 2023-05-31 | |
Enamine | EN300-264498-0.5g |
rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid |
1807939-69-0 | 95% | 0.5g |
$713.0 | 2023-05-31 | |
Enamine | EN300-264498-1.0g |
rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid |
1807939-69-0 | 95% | 1g |
$914.0 | 2023-05-31 | |
Enamine | EN300-221964-1.0g |
2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, trans |
1807939-69-0 | 1g |
$1400.0 | 2023-05-31 | ||
Enamine | EN300-221964-0.05g |
2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, trans |
1807939-69-0 | 0.05g |
$1176.0 | 2023-09-16 | ||
Enamine | EN300-221964-1g |
2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, trans |
1807939-69-0 | 1g |
$1400.0 | 2023-09-16 | ||
Enamine | EN300-221964-2.5g |
2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, trans |
1807939-69-0 | 2.5g |
$2745.0 | 2023-09-16 | ||
Enamine | EN300-264498-2.5g |
rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid |
1807939-69-0 | 95% | 2.5g |
$1791.0 | 2023-05-31 | |
Enamine | EN300-221964-0.1g |
2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, trans |
1807939-69-0 | 0.1g |
$1232.0 | 2023-09-16 | ||
Enamine | EN300-221964-0.25g |
2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, trans |
1807939-69-0 | 0.25g |
$1288.0 | 2023-09-16 |
Cyclopentaneacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1R,2S)-rel- Related Literature
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
Additional information on Cyclopentaneacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1R,2S)-rel-
Recent Advances in the Study of Cyclopentaneacetic Acid Derivative (1807939-69-0) and Its Applications in Chemical Biology and Medicine
The compound with the CAS number 1807939-69-0, identified as Cyclopentaneacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1R,2S)-rel-, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral cyclopentane derivative, characterized by its unique stereochemistry and functional groups, has shown promising potential in various therapeutic applications, including drug discovery and development. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanisms of action and potential clinical benefits.
One of the key areas of research involves the synthesis and stereochemical control of this compound. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient enantioselective synthesis route for (1R,2S)-rel-cyclopentaneacetic acid derivatives, highlighting the importance of protecting groups such as the tert-butoxycarbonyl (Boc) group in stabilizing the intermediate structures. The researchers utilized advanced spectroscopic techniques, including NMR and X-ray crystallography, to confirm the absolute configuration of the compound, ensuring its purity and suitability for further biological testing.
In terms of biological activity, preliminary in vitro studies have revealed that this cyclopentaneacetic acid derivative exhibits notable inhibitory effects on specific enzymatic targets involved in inflammatory pathways. For instance, a recent investigation published in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound acts as a potent modulator of cyclooxygenase-2 (COX-2), with a selectivity profile that could potentially reduce the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents.
Furthermore, the pharmacokinetic properties of 1807939-69-0 have been explored in preclinical models. A study conducted by a team at the University of Cambridge (2024) evaluated the compound's metabolic stability and bioavailability, demonstrating favorable absorption and distribution characteristics. The researchers also identified key metabolites, providing insights into its biotransformation pathways and potential drug-drug interactions. These results are critical for advancing the compound into further stages of drug development.
In addition to its therapeutic potential, the compound has also been investigated for its utility in chemical biology. A recent publication in ACS Chemical Biology (2023) described its application as a versatile building block for the synthesis of peptide mimetics and small-molecule probes. The Boc-protected amino group and the cyclopentane backbone offer unique opportunities for structural diversification, enabling the design of compounds with tailored biological activities. This versatility underscores its value in both academic and industrial research settings.
Despite these promising developments, challenges remain in the optimization of 1807939-69-0 for clinical use. Issues such as scalability of synthesis, formulation stability, and long-term safety profiles need to be addressed in future studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of this compound. Ongoing research is expected to provide deeper insights into its mechanisms and expand its applications in medicine and beyond.
In conclusion, the cyclopentaneacetic acid derivative (1807939-69-0) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its unique structural features, combined with promising biological activities, position it as a valuable candidate for further investigation. As research progresses, this compound may pave the way for innovative therapeutic strategies and contribute to the advancement of precision medicine.
1807939-69-0 (Cyclopentaneacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1R,2S)-rel-) Related Products
- 1189426-16-1(Sulfadiazine-13C6)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)



